molecular formula C24H15F3N4O B3941373 6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B3941373
M. Wt: 432.4 g/mol
InChI Key: WSYQNVYWGPKMEK-UHFFFAOYSA-N
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Description

6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of functional groups like amino, naphthyl, trifluoromethyl, and carbonitrile in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction (MCR) involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. This reaction is typically carried out in aqueous media without the use of a catalyst, making it an environmentally benign procedure . The reaction conditions are mild, and the process yields high amounts of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of amino and naphthyl groups allows for oxidation reactions, which can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it into amines or other reduced forms.

    Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microbial cells. The presence of the trifluoromethyl group enhances its binding affinity to biological targets, increasing its potency and efficacy .

Comparison with Similar Compounds

Similar compounds to 6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include other pyranopyrazoles and fluorinated heterocycles. These compounds share similar biological activities and chemical properties but differ in their specific functional groups and structural features. The trifluoromethyl group in this compound provides unique advantages, such as increased metabolic stability and enhanced biological activity .

Some similar compounds include:

These compounds highlight the versatility and potential of pyranopyrazoles in various scientific and industrial applications.

Properties

IUPAC Name

6-amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)15-8-3-7-14(11-15)19-18(12-28)22(29)32-23-20(19)21(30-31-23)17-10-4-6-13-5-1-2-9-16(13)17/h1-11,19H,29H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYQNVYWGPKMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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